molecular formula C13H16ClN5O2 B2990814 8-(2-chloroethyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919031-65-5

8-(2-chloroethyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2990814
CAS RN: 919031-65-5
M. Wt: 309.75
InChI Key: NSUQSGXUIURFLQ-UHFFFAOYSA-N
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Description

The compound “8-(2-chloroethyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a derivative of Semustine . Semustine is an alkylating nitrosourea compound used in chemotherapy treatment of various types of tumors . Due to its lipophilic property, semustine can cross the blood-brain barrier for the chemotherapy of brain tumors, where it interferes with DNA replication in the rapidly-dividing tumor cells .


Synthesis Analysis

The synthesis of Semustine originates from a systematic synthesis scheme revolving around N-Nitrosourea compounds . The process involves several steps, including the reaction of Phosgene with Aziridine to produce a chemical intermediate, which then reacts with the subsequently released HCl to form 1,3-bis (2-chloroethyl)-urea . This compound is then nitrosated with sodium nitrite in formic acid to give one of the nitrogen’s a nitroso functional group .


Molecular Structure Analysis

The molecular structure of Semustine is an organochlorine compound that is urea in which the two hydrogens on one of the amino groups are replaced by nitroso and 2-chloroethyl groups and one hydrogen from the other amino group is replaced by a 4-methylcyclohexcyl group .


Chemical Reactions Analysis

As an alkylating agent, Semustine can form interstrand crosslinks in DNA, which prevents DNA replication and DNA transcription .


Physical And Chemical Properties Analysis

The physical and chemical properties of Semustine include a molar mass of 247.72 g·mol −1 .

Mechanism of Action

Semustine interferes with DNA replication in rapidly-dividing tumor cells, making it effective in the treatment of various types of tumors .

Safety and Hazards

Semustine is used in chemotherapy, and like other chemotherapy drugs, it has potential side effects and hazards. It’s important to handle it with care and use appropriate safety measures .

properties

IUPAC Name

6-(2-chloroethyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN5O2/c1-4-17-11(20)9-10(16(3)13(17)21)15-12-18(6-5-14)8(2)7-19(9)12/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUQSGXUIURFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C=C(N3CCCl)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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